(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,3’aR,8’aS,8’bS)-5-chloro-2’-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione is a complex organic molecule with significant potential in various scientific fields This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione involves multiple steps, typically starting with the preparation of the indole and pyrrolizine precursors. These precursors are then subjected to spirocyclization reactions under controlled conditions to form the spiro structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors may also be explored to enhance the efficiency and yield of the synthesis process. The purification of the final product would involve techniques such as crystallization, distillation, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,3’aR,8’aS,8’bS)-5-chloro-2’-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as hydroxyl or amino groups.
Scientific Research Applications
(3S,3’aR,8’aS,8’bS)-5-chloro-2’-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3S,3’aR,8’aS,8’bS)-5-fluoro-1’,2,3’-trioxo-2’-spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]yl]-4,5-dimethyl-3-thiophenecarboxylic acid methyl ester
- (3S,3’aR,8’aS,8’bS)-5-chloro-1’,2,3’-trioxo-2’-spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]yl]-4,5-dimethyl-3-thiophenecarboxylic acid methyl ester
Uniqueness
The uniqueness of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione lies in its specific combination of functional groups and spiro structure, which confer unique chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its potential for various applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C24H18Cl2F3N3O3 |
---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C24H18Cl2F3N3O3/c1-10-7-12(25)9-13-19(10)30-22(35)23(13)18-17(15-3-2-6-31(15)23)20(33)32(21(18)34)16-8-11(24(27,28)29)4-5-14(16)26/h4-5,7-9,15,17-18H,2-3,6H2,1H3,(H,30,35)/t15-,17+,18-,23+/m0/s1 |
InChI Key |
POJOHIZICTWFIB-XQNUDUSMSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1NC(=O)[C@]23[C@H]4[C@@H]([C@H]5N3CCC5)C(=O)N(C4=O)C6=C(C=CC(=C6)C(F)(F)F)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C23C4C(C5N3CCC5)C(=O)N(C4=O)C6=C(C=CC(=C6)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.